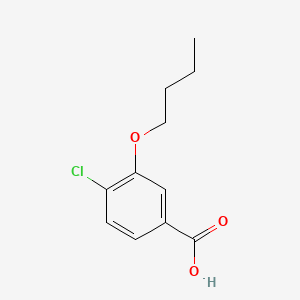

3-Butoxy-4-chlorobenzoic acid

描述

3-Butoxy-4-chlorobenzoic acid (CAS: 1280786-97-1) is a substituted benzoic acid derivative featuring a butoxy group (-O-C₄H₉) at the 3-position and a chlorine atom at the 4-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, where its structural features enable applications in fine chemical synthesis and drug development .

属性

IUPAC Name |

3-butoxy-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKIJXYNWBDRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681854 | |

| Record name | 3-Butoxy-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-97-1 | |

| Record name | Benzoic acid, 3-butoxy-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxy-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of 3-butoxy-4-chlorobenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .

化学反应分析

Types of Reactions: 3-Butoxy-4-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form a carboxylic acid.

Reduction: The chlorine atom can be reduced to form a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: 3-Butoxy-4-carboxybenzoic acid.

Reduction: 3-Butoxybenzoic acid.

Substitution: 3-Butoxy-4-hydroxybenzoic acid or 3-Butoxy-4-aminobenzoic acid.

科学研究应用

3-Butoxy-4-chlorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-butoxy-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Table 1: Comparison of 3-Butoxy-4-chlorobenzoic Acid with Structural Analogs

Key Observations:

Substituent Position Effects :

- The position of the butoxy and halogen groups significantly influences electronic and steric properties. For example:

- 3-Butoxy-4-chloro : The meta-para substitution pattern may enhance resonance stabilization compared to ortho-substituted analogs like 2-Butoxy-5-chlorobenzoic acid. This could improve thermal stability or reactivity in coupling reactions .

- 4-Butoxy-2-fluoro : The electron-withdrawing fluorine atom at the ortho position may reduce solubility in polar solvents compared to the chloro-substituted analogs .

Purity and Synthesis :

- 3-Butoxy-4-chlorobenzoic acid and 4-Butoxy-2-chlorobenzoic acid exhibit the highest purity (98%), suggesting optimized synthetic protocols or purification methods for these isomers .

- Lower purity (95%) in 2-Butoxy-5-chlorobenzoic acid and 4-Butoxy-3-ethoxybenzoic acid may reflect challenges in isolating these isomers due to steric hindrance or competing reaction pathways .

Research and Industrial Implications

- Pharmaceutical Relevance: Substituted benzoic acids are critical intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis.

- Synthetic Challenges : The discontinuation of 3-Butoxy-4-chlorobenzoic acid by CymitQuimica highlights supply chain vulnerabilities for specialized intermediates, urging reliance on alternative suppliers like Combi-Blocks .

生物活性

3-Butoxy-4-chlorobenzoic acid is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

3-Butoxy-4-chlorobenzoic acid is characterized by the presence of a butoxy group and a chlorine atom attached to a benzoic acid structure. Its chemical formula is C₁₃H₁₅ClO₂, which contributes to its unique interactions within biological systems.

The biological activity of 3-Butoxy-4-chlorobenzoic acid primarily involves its interaction with cellular membranes and various enzymes. It has been shown to affect:

- Cell Membrane Integrity : The compound influences the fluidity and permeability of bacterial cell membranes, which can lead to increased susceptibility to environmental stressors.

- Enzyme Interactions : Research indicates that it may serve as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Antimicrobial Properties

3-Butoxy-4-chlorobenzoic acid exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism likely involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological effects of 3-Butoxy-4-chlorobenzoic acid:

- Cellular Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases, leading to programmed cell death.

- Environmental Impact : A study on the biodegradation of chlorobenzoic acids highlighted how 3-Butoxy-4-chlorobenzoic acid can be metabolized by specific bacterial strains, indicating its role in bioremediation processes .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Butoxy-4-chlorobenzoic acid, and how can coupling reactions be optimized?

- Methodology : Begin with precursor selection, such as halogenated benzoic acids (e.g., 4-chlorobenzoic acid) and alkoxy derivatives. Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts. For example, demonstrates a Suzuki reaction using iodobenzoic acid and boronic acids under basic conditions (NaOH/PdCl₂). Optimize reaction parameters (temperature, solvent, catalyst loading) to enhance yield and purity. Post-synthesis, purify via recrystallization or column chromatography .

- Key Tools : Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance models in ) can predict feasible routes by leveraging databases like Reaxys or Pistachio .

Q. How should researchers characterize 3-Butoxy-4-chlorobenzoic acid to confirm structural integrity?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify substituent positions (e.g., chlorine at C4, butoxy at C3).

- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm).

- Mass Spectrometry : Confirm molecular weight (e.g., 202.66 g/mol via ) and fragmentation patterns.

Q. What safety protocols are critical when handling halogenated benzoic acid derivatives?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Waste Management : Segregate halogenated waste for specialized disposal ( ). Neutralize acidic residues before disposal.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How can AI-driven synthesis tools improve the efficiency of one-step synthetic routes for 3-Butoxy-4-chlorobenzoic acid?

- Methodology : Platforms like Template_relevance () integrate multi-database analysis (Reaxys, Pistachio) to propose direct routes. Input target structure, set plausibility thresholds (>0.01), and evaluate top-ranked precursors (e.g., 4-chlorobenzoic acid + butoxy reagents). Validate predictions with small-scale pilot reactions .

- Challenges : Address competing side reactions (e.g., over-alkylation) by adjusting stoichiometry or using protecting groups.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray crystallography (if available) to confirm substituent positions.

- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data ( ).

- Peer Review : Consult databases like PubChem () or collaborative platforms for consensus .

Q. What strategies can be employed to study the biological activity of 3-Butoxy-4-chlorobenzoic acid in enzyme inhibition assays?

- Methodology :

- In Vitro Assays : Use fluorescence-based or colorimetric kits to measure inhibition of target enzymes (e.g., cyclooxygenase).

- Dose-Response Curves : Test compound concentrations (µM–mM) to calculate IC values.

- Molecular Docking : Simulate interactions with enzyme active sites using software like AutoDock ( references similar approaches) .

Q. How do substituent modifications (e.g., butoxy vs. methoxy groups) influence the physicochemical properties of halogenated benzoic acids?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。